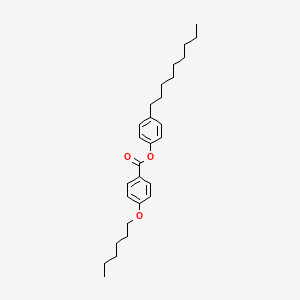
4-Nonylphenyl 4-(hexyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonylphenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of liquid crystalline materials These materials exhibit unique properties due to their ordered molecular structure, which can be manipulated by external stimuli such as temperature and light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenyl 4-(hexyloxy)benzoate typically involves the esterification of 4-nonylphenol with 4-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenyl 4-(hexyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position of the nonyl group can be oxidized to form benzoic acid derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products
Oxidation: Benzoic acid derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Nonylphenyl 4-(hexyloxy)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Nonylphenyl 4-(hexyloxy)benzoate is primarily related to its ability to form liquid crystalline phases. The compound’s molecular structure allows it to align in an ordered manner, which can be disrupted by external stimuli such as temperature and light. This disruption leads to changes in the material’s optical and mechanical properties, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
4-Pentylphenyl 4-(hexyloxy)benzoate: Similar structure but with a pentyl group instead of a nonyl group.
4-(4-(Hexyloxy)phenylazo)benzoate: Contains an azo group, which imparts different optical properties.
Uniqueness
4-Nonylphenyl 4-(hexyloxy)benzoate is unique due to its longer nonyl chain, which affects its liquid crystalline behavior and makes it suitable for specific applications where longer alkyl chains are beneficial. This compound’s ability to form stable liquid crystalline phases under a wide range of conditions sets it apart from its analogs.
Properties
CAS No. |
38444-39-2 |
|---|---|
Molecular Formula |
C28H40O3 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(4-nonylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C28H40O3/c1-3-5-7-9-10-11-12-14-24-15-19-27(20-16-24)31-28(29)25-17-21-26(22-18-25)30-23-13-8-6-4-2/h15-22H,3-14,23H2,1-2H3 |
InChI Key |
XQXIXHXSIRIYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















